

Spectroscopic Profile of Yadanziolide A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *yadanziolide A*

Cat. No.: *B162228*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **yadanziolide A**, a naturally occurring quassinoid isolated from *Brucea javanica*. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with the experimental protocols utilized for their determination. This information is critical for the identification, characterization, and further development of **yadanziolide A** for potential therapeutic applications.

Spectroscopic Data

The spectroscopic data for **yadanziolide A** are summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data provide a detailed map of the carbon-hydrogen framework of **yadanziolide A**.

Table 1: ^1H NMR Spectroscopic Data for **Yadanziolide A** (in $\text{C}_5\text{D}_5\text{N}$)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.88	d	9.0
H-5	3.66	d	9.0
H-6 α	2.15	dd	15.0, 4.0
H-6 β	2.95	dd	15.0, 2.0
H-7	6.02	d	2.0
H-9	3.33	s	
H-11	4.41	d	8.0
H-12	4.98	d	8.0
H-14	4.18	br s	
H-15	5.23	br s	
H-17 α	1.83	s	
H-17 β	2.05	s	
H-21	1.63	s	
11-OH	6.42	d	6.0
12-OH	6.78	d	6.0
14-OH	6.18	br s	

Table 2: ^{13}C NMR Spectroscopic Data for **Yadanziolide A** (in $\text{C}_5\text{D}_5\text{N}$)

Carbon	Chemical Shift (δ , ppm)
C-1	79.2 (d)
C-2	208.2 (s)
C-3	162.8 (s)
C-4	125.7 (s)
C-5	51.5 (d)
C-6	35.1 (t)
C-7	78.9 (d)
C-8	78.1 (s)
C-9	50.1 (d)
C-10	43.6 (s)
C-11	70.9 (d)
C-12	70.1 (d)
C-13	148.1 (s)
C-14	78.1 (d)
C-15	122.1 (d)
C-16	170.1 (s)
C-17	10.9 (q)
C-18	20.0 (q)
C-20	167.3 (s)
C-21	27.8 (q)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the elemental composition of **yadanziolide A**.

Table 3: Mass Spectrometry Data for **Yadanziolide A**

Ion	m/z [M] ⁺	Formula
Yadanziolide A	392.1055	C ₂₀ H ₂₄ O ₉

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the key functional groups present in the **yadanziolide A** molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Yadanziolide A**

Functional Group	Wavenumber (cm ⁻¹)
Hydroxyl (-OH)	3450
γ-Lactone	1780
Ester carbonyl	1735
α,β-Unsaturated ketone	1680

Experimental Protocols

The following section outlines the methodologies employed for the spectroscopic analysis of **yadanziolide A**.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-GX400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

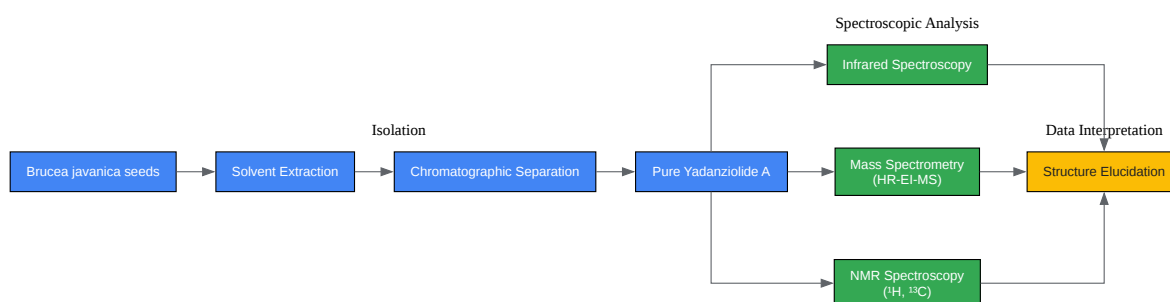
High-resolution mass spectra were obtained using a JEOL JMS-DX300 mass spectrometer. The ionization method employed was electron impact (EI) at 70 eV.

Infrared Spectroscopy

The infrared spectrum was recorded on a JASCO A-202 spectrophotometer. The sample was prepared as a KBr disc.

Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of **yadanziolide A** is depicted below.



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Caption: Workflow for the isolation and structural elucidation of **yadanziolide A**.

This diagram illustrates the sequential process beginning with the extraction from the natural source, followed by purification, and culminating in the detailed structural analysis using various spectroscopic techniques. This systematic approach is fundamental in natural product chemistry for the discovery and characterization of novel bioactive compounds.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com